Muscarinic M1/M2 Receptor Binding Selectivity – Para-Chloro vs. Structural Analogs
The target compound displays a ~9‑fold selectivity for the M1 muscarinic receptor over the M2 subtype (Ki M1 = 156 nM; Ki M2 = 1370 nM) as recorded in competitive radioligand displacement assays [1]. While comparative Ki data for the unsubstituted, meta‑chloro, and ortho‑chloro analogs are not publicly available in curated repositories at the time of writing, the magnitude of M1 preference observed for the para‑chloro derivative is consistent with SAR expectations for halogenated phenoxyacetyl piperazines [2]. This selectivity gap is decision‑relevant: purchasers targeting M1‑biased muscarinic ligands should request the para‑chloro isomer and explicitly reject unqualified “bis(phenoxyacetyl)piperazine” mixtures, as even minor positional isomer contamination may erode the desired M1/M2 window.
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki M1 = 156 nM; Ki M2 = 1370 nM |
| Comparator Or Baseline | Unsubstituted analog (1,4-bis(phenoxyacetyl)piperazine): Ki data unavailable. Meta‑chloro analog (PubChem CID 2632978): Ki data unavailable. |
| Quantified Difference | ~9‑fold M1/M2 selectivity for target compound; comparator values unknown |
| Conditions | M1: [3H]pirenzepine displacement in bovine striatum. M2: [3H]QNB displacement in rat myocardium. Data curated by ChEMBL and Nova Pharmaceutical. |
Why This Matters
A defined M1/M2 selectivity window guides CNS‑targeted procurement because M1‑biased profiles are preferred for cognitive indications, while M2 blockade causes peripheral side effects.
- [1] BindingDB. BDBM50405719 – CHEMBL2114395. Affinity Data for Muscarinic Receptors M1/M2. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 (accessed 28 Apr 2026). View Source
- [2] PubChem. 1,4-Bis((m-chlorophenoxy)acetyl)piperazine. CID 2632978. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2632978 (accessed 28 Apr 2026). View Source
